molecular formula C8H8F3NO B12503187 2-Methoxy-4-methyl-5-(trifluoromethyl)pyridine

2-Methoxy-4-methyl-5-(trifluoromethyl)pyridine

Cat. No.: B12503187
M. Wt: 191.15 g/mol
InChI Key: ZQEXUEMSEOJDCQ-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methyl-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of a pyridine derivative. This can be done using trifluoromethylating agents such as trifluoromethyl copper, which undergoes substitution reactions with halogenated pyridines . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can lead to the formation of various substituted pyridine derivatives .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Methoxy-4-methyl-5-(trifluoromethyl)pyridine is unique due to the presence of both a methoxy and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in various applications .

Properties

IUPAC Name

2-methoxy-4-methyl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5-3-7(13-2)12-4-6(5)8(9,10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEXUEMSEOJDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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